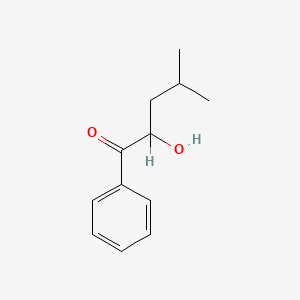

2-Hydroxy-4-methylvalerophenone

Descripción

Propiedades

IUPAC Name |

2-hydroxy-4-methyl-1-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-11(13)12(14)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQYMWVEDFSQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33809-52-8 | |

| Record name | 2-Hydroxy-4-methyl-1-phenyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33809-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-4-methylvalerophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method 1: Reduction and Friedel-Crafts Acylation Starting from 2,4-Dihydroxybenzaldehyde

A well-documented preparation method involves the use of 2,4-dihydroxybenzaldehyde as the starting material, which undergoes reduction followed by Friedel-Crafts acylation to yield 2-Hydroxy-4-methylvalerophenone or closely related analogs.

Reduction Step:

2,4-Dihydroxybenzaldehyde is reduced using sodium cyanoborohydride (NaBH3CN) as the reducing agent. The molar ratio of 2,4-dihydroxybenzaldehyde to sodium cyanoborohydride is maintained at 1:1.5. The reaction is performed at 25°C with the pH controlled between 3 and 4, over 3 to 4 hours. This step converts the aldehyde group to the corresponding alcohol or methyl derivative.Friedel-Crafts Acylation:

The reduced intermediate is then subjected to Friedel-Crafts acylation. In a typical procedure, 2,4-dihydroxytoluene (the reduced product) is reacted with acetic anhydride in the presence of boron trifluoride etherate as a catalyst. The reaction is carried out by slowly adding acetic anhydride to a mixture of 2,4-dihydroxytoluene and boron trifluoride etherate, followed by heating to 80°C and stirring for 4 hours.Work-up and Purification:

After the reaction, the mixture is cooled and poured into an ice-water mixture, stirred, and extracted with ethyl acetate. The organic layer is washed sequentially with saturated sodium carbonate and sodium chloride solutions, dried over anhydrous magnesium sulfate, concentrated under reduced pressure, and purified by silica gel column chromatography using petroleum ether and ethyl acetate (5:1 v/v) as eluent.Yield and Properties:

The product obtained is 2,4-dihydroxy-5-methylacetophenone, a pale yellow solid with a melting point of 168-169°C and a yield of approximately 64%.

| Step | Conditions | Reagents | Outcome |

|---|---|---|---|

| Reduction | 25°C, pH 3-4, 3-4 h | 2,4-dihydroxybenzaldehyde, NaBH3CN (1:1.5 molar ratio) | Conversion to 2,4-dihydroxytoluene |

| Friedel-Crafts Acylation | 80°C, 4 h | 2,4-dihydroxytoluene, BF3·OEt2, acetic anhydride | Formation of 2,4-dihydroxy-5-methylacetophenone |

| Purification | Extraction, washing, chromatography | Ethyl acetate, sodium carbonate, silica gel | Pure product, 64% yield |

Note: While this method describes the synthesis of 2,4-dihydroxy-5-methylacetophenone, the approach is adaptable for synthesizing 2-Hydroxy-4-methylvalerophenone by modifying the acylation reagent to include valerophenone side chains.

Method 2: Friedel-Crafts Acylation Using Resorcinol and Appropriate Acyl Chlorides

Another synthetic approach involves Friedel-Crafts acylation of resorcinol derivatives with acyl chlorides bearing the valerophenone side chain.

Reaction:

Resorcinol or its derivatives are reacted with valeroyl chloride or similar acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) to introduce the valerophenone moiety at the 4-position.Considerations:

This method requires careful control of reaction conditions to avoid polyacylation and to maintain the hydroxy group integrity.Purification:

The crude product is typically purified by recrystallization or chromatographic methods.

Note: Detailed reaction conditions and yields for this specific compound are less reported in the literature but follow classical Friedel-Crafts acylation protocols.

Method 3: Alternative Alkylation of 2,4-Dihydroxyacetophenone Derivatives

Although more common for related benzophenone derivatives, alkylation of 2,4-dihydroxyacetophenone derivatives using alkyl halides under basic conditions can introduce alkyl side chains at specific positions.

Procedure:

The phenolic hydroxyl groups can be protected or selectively alkylated using methyl halides or other alkylating agents in the presence of phase-transfer catalysts.Limitations:

This method is more suited for methyl or methoxy substitutions and less commonly applied for valerophenone side chains due to steric hindrance.

Comparative Analysis of Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reduction + Friedel-Crafts Acylation | 2,4-Dihydroxybenzaldehyde | Reduction, Friedel-Crafts acylation | Moderate yield, well-established | Multiple steps, requires purification |

| Friedel-Crafts Acylation | Resorcinol + valeroyl chloride | Friedel-Crafts acylation | Direct acylation, potentially scalable | Requires Lewis acids, possible side reactions |

| Alkylation of acetophenone derivatives | 2,4-Dihydroxyacetophenone derivatives | Alkylation | Selective alkylation possible | Limited for bulky side chains |

Research Findings and Optimization Notes

Catalyst Selection:

Boron trifluoride etherate is effective for acylation reactions involving hydroxy-substituted aromatics, promoting good yields and selectivity.Reaction Conditions:

Maintaining controlled temperature (around 80°C) and reaction time (4 hours) is critical to optimize yield and minimize side products.Purification Techniques:

A combination of liquid-liquid extraction, washing with aqueous bases and salts, drying, and silica gel chromatography ensures high purity of the final product.Yield Optimization: The molar ratios of reagents, especially acylating agents and catalysts, significantly influence the yield and purity.

Aplicaciones Científicas De Investigación

2-Hydroxy-4-methylvalerophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4-methylvalerophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The primary distinctions among hydroxyacetophenones arise from substituent types, positions, and chain lengths. Key analogs include:

Chloro-Substituted Derivatives

- [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7): Molecular Formula: C₉H₉ClO₃ Molecular Weight: 200.62 Properties: Melting point 97–98°C; synthesized via hydrolysis of 2-chlorovanillin acetate .

- 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS: 69240-98-8): Melting Point: 109–110°C Key Difference: Chloro and methoxy substituents enhance electrophilicity compared to methyl groups, increasing reactivity in nucleophilic substitutions .

Methoxy and Alkoxy Derivatives

- [2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]-2-methoxyethanone (CAS: 62952-92-5): Molecular Weight: 302.33 Synthesis: Benzoylation of 2,4-dihydroxy-6,α-dimethoxyacetophenone under reflux with K₂CO₃/KI .

- 1-[2-Hydroxy-6-methyl-4-(2-methylpropoxy)phenyl]-2-(methylsulfinyl)ethanone (CAS: 478795-96-9): Key Feature: Sulfinyl groups introduce polarity, improving solubility in polar solvents .

Methyl-Substituted Analog

- 2'-Hydroxy-4'-methylacetophenone (CAS: 18495-14-2): Synonyms: 4-Hydroxy-2-methylacetophenone Properties: Methyl substituents reduce steric hindrance compared to bulkier groups (e.g., phenylmethoxy), favoring simpler synthesis routes .

Physical and Chemical Properties

Trends :

- Chloro Substitution : Increases melting points due to stronger intermolecular forces (e.g., dipole interactions) .

- Methoxy/Alkoxy Chains : Enhance solubility in organic solvents but may complicate purification due to oily byproducts .

- Methyl Groups : Lower melting points compared to halogenated analogs, favoring liquid-phase reactions .

Actividad Biológica

2-Hydroxy-4-methylvalerophenone, also known as 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, is an organic compound with the molecular formula C12H16O2. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article explores the biological activity of 2-Hydroxy-4-methylvalerophenone, supported by research findings, case studies, and data tables.

Molecular Structure

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

- CAS Number : 33809-52-8

The compound features a hydroxy group and a methyl group on the benzene ring, along with a pentanone chain, which contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 2-Hydroxy-4-methylvalerophenone exhibits antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Efficacy of 2-Hydroxy-4-methylvalerophenone

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The data indicates that the compound is particularly effective against Staphylococcus aureus, a common cause of skin infections.

Antioxidant Activity

In addition to its antimicrobial properties, 2-Hydroxy-4-methylvalerophenone has been studied for its antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related diseases.

A study published in Molecules demonstrated that this compound scavenges free radicals effectively, thus providing protective effects against oxidative damage. The antioxidant activity was measured using various assays such as DPPH and ABTS.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The biological activity of 2-Hydroxy-4-methylvalerophenone is attributed to its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may inhibit specific enzymes involved in pathogen metabolism or oxidative stress pathways.

Case Studies

- Antimicrobial Effectiveness : A case study involving a clinical isolate of Staphylococcus aureus demonstrated that treatment with 2-Hydroxy-4-methylvalerophenone significantly reduced bacterial load in vitro. The study concluded that this compound could be a candidate for further development as an antimicrobial agent.

- Oxidative Stress Protection : Another research project investigated the protective effects of this compound on human cell lines exposed to oxidative stress. Results indicated that pre-treatment with 2-Hydroxy-4-methylvalerophenone reduced cell death and maintained cellular integrity.

Q & A

Basic Research Questions

What are the common synthetic routes for 2-Hydroxy-4-methylvalerophenone, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Synthesis typically involves Friedel-Crafts acylation or selective hydroxylation of pre-functionalized acetophenone derivatives. For example, analogous compounds (e.g., 2-Chloro-4'-hydroxyacetophenone) are synthesized via nucleophilic substitution or ketone functionalization using reagents like HBTU or TEA in polar aprotic solvents (e.g., MeCN) . Optimization strategies include:

- Solvent selection : Polar solvents (DCM, MeCN) enhance reaction homogeneity.

- Catalyst use : Acidic or basic catalysts (e.g., TFA, NaHCO₃) improve reaction rates.

- Purification : Column chromatography or recrystallization (as in ) ensures purity.

- Yield monitoring : TLC or HPLC tracks intermediate formation.

Which spectroscopic techniques are most effective for characterizing 2-Hydroxy-4-methylvalerophenone?

Methodological Answer:

- ¹H/¹³C NMR : Identifies hydroxyl (-OH) and methylvaleryl substituents. For analogs like (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, NMR confirms regiochemistry and substituent orientation .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., 228.25 g/mol for oxybenzone analogs) and fragmentation patterns .

- IR Spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) groups.

Advanced Research Questions

How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, reactivity) of 2-Hydroxy-4-methylvalerophenone?

Methodological Answer:

Contradictions often arise from impurities, polymorphic forms, or measurement protocols. Strategies include:

- Batch comparison : Analyze multiple synthesis batches via DSC (differential scanning calorimetry) to identify polymorphs .

- Standardized protocols : Adopt IUPAC guidelines for melting point determination.

- Cross-validation : Use orthogonal techniques (e.g., XRD for crystallinity, HPLC for purity) to verify properties .

What strategies are recommended for analyzing the stability and degradation products of 2-Hydroxy-4-methylvalerophenone under experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat, light, or pH extremes (e.g., 40°C, UV light, 0.1M HCl/NaOH) .

- Analytical monitoring : Use UPLC-MS to identify degradation products (e.g., quinone derivatives from oxidation).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

How can computational methods predict the biological activity or toxicity of 2-Hydroxy-4-methylvalerophenone?

Methodological Answer:

- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogs (e.g., oxybenzone’s UV absorption ).

- Docking simulations : Map interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .

- Toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity based on substituent effects .

Data Analysis & Experimental Design

How should researchers design experiments to study structure-activity relationships (SAR) for 2-Hydroxy-4-methylvalerophenone derivatives?

Methodological Answer:

- Variable substitution : Synthesize derivatives with modified alkyl or aryl groups (e.g., replacing methylvaleryl with methoxy ).

- Bioassay integration : Test derivatives in in vitro models (e.g., antioxidant assays via DPPH radical scavenging).

- Multivariate analysis : Use PCA (principal component analysis) to correlate substituent properties (e.g., electronegativity) with bioactivity .

What statistical approaches are suitable for analyzing contradictory data in multi-institutional studies of this compound?

Methodological Answer:

- Meta-analysis : Pool data from independent studies, adjusting for protocol differences (e.g., via random-effects models) .

- Sensitivity analysis : Identify outliers or confounding variables (e.g., solvent purity ).

- Reproducibility testing : Collaborative ring trials to validate key findings .

Tables for Key Data

Table 1: Synthetic Optimization Parameters for Analogous Compounds

| Parameter | Example Value (From ) | Impact on Yield |

|---|---|---|

| Solvent | MeCN | ↑ Solubility |

| Catalyst (TFA) | 0.1 eq. | ↑ Reaction rate |

| Temperature | 25°C | Moderate yield |

| Purification Method | Column Chromatography | >95% Purity |

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Key Signals (Analog Example) | Functional Group Identified |

|---|---|---|

| ¹H NMR | δ 6.8–7.5 (aromatic H) | Aromatic rings |

| IR | 1650 cm⁻¹ (C=O) | Ketone |

| MS | m/z 228.25 [M+H]⁺ | Molecular ion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.